N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S2/c1-21-11-4-2-10(3-5-11)8-15(20)19-16-18-12(9-22-16)13-6-7-14(17)23-13/h2-7,9H,8H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTGARXSLILPFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial and anticancer activities.
Mode of Action
It is known that thiazole nucleus, a part of the compound, exhibits its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species.
Biological Activity
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a complex compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a thiophene group, and a methoxyphenyl acetamide moiety. Its chemical structure can be represented as follows:
- Molecular Formula: C15H12ClN2OS
- Molecular Weight: 304.78 g/mol
- CAS Number: 896342-93-1
Antimicrobial Activity
Research has shown that derivatives of thiazole and thiophene exhibit significant antimicrobial properties. The thiazole nucleus is particularly noted for its ability to inhibit bacterial growth by interfering with lipid biosynthesis in bacterial membranes. In vitro studies demonstrated that compounds similar to this compound possess activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| Compound D1 | Antibacterial | Staphylococcus aureus | |
| Compound D2 | Antifungal | Candida albicans | |
| Compound D3 | Antitubercular | Mycobacterium tuberculosis |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies indicate that thiazole derivatives can inhibit the proliferation of cancer cells, particularly estrogen receptor-positive breast cancer cells (MCF7). The mechanism involves the induction of apoptosis and cell cycle arrest . Molecular docking studies suggest that these compounds interact with specific receptors involved in cancer progression.
Table 2: Anticancer Activity Data
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: It may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
- Receptor Interaction: Binding to estrogen receptors can modulate cancer cell growth.
- Membrane Disruption: The compound's interaction with bacterial membranes leads to increased permeability and cell death.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Preparation of Thiazole and Thiophene Intermediates: These are synthesized under controlled conditions using appropriate catalysts.
- Coupling Reaction: The intermediates are coupled with the methoxyphenyl acetamide under specific conditions to yield the final product.
Table 3: Synthesis Overview
| Step | Description |
|---|---|
| Step 1: Intermediate Prep | Synthesis of thiazole and thiophene derivatives |
| Step 2: Coupling | Reaction with methoxyphenyl acetamide |
| Step 3: Purification | Recrystallization or chromatography for purity |
Comparison with Similar Compounds
Structural Similarities and Key Substituent Variations
The compound shares a common thiazole-acetamide backbone with several derivatives, differing primarily in substituents on the thiazole ring and acetamide side chain. Key analogs include:
Key Observations :
Physicochemical Properties
Comparative data for select analogs:
Analysis :
Substituent Effects on Drug-Likeness
- Electron-Withdrawing Groups (Cl) : The chlorine atom in the thiophene ring may improve metabolic stability by reducing oxidative degradation .
- Methoxy Group : Enhances solubility via hydrogen bonding while contributing to π-π stacking in target binding .
- Heterocyclic Variations : Morpholine (in ) increases solubility, whereas piperazine (in ) adds conformational flexibility for target engagement.
Q & A
Q. How can researchers optimize the synthesis of this compound to achieve high yield and purity?
Methodological Answer: The synthesis involves coupling a 2-amino-4-(5-chlorothiophen-2-yl)thiazole intermediate with 2-(4-methoxyphenyl)acetyl chloride. Key steps include:
- Reaction Conditions: Use dioxane as a solvent, triethylamine (TEA) as a base, and maintain temperatures between 20–25°C during chloroacetyl chloride addition .
- Purification: Recrystallize the product from ethanol-DMF mixtures to remove unreacted starting materials .
- Quality Control: Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using -NMR and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are essential for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): - and -NMR confirm substitution patterns and regiochemistry of the thiazole and acetamide groups .
- Mass Spectrometry (HRMS): Validates molecular weight and detects isotopic patterns (e.g., chlorine atoms) .
- X-ray Crystallography: Resolve ambiguity in stereochemistry using SHELX software for crystal structure refinement .
Q. What in vitro biological assays are suitable for initial activity screening?
Methodological Answer:
- Antimicrobial Activity: Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Screening: Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .
- Enzyme Inhibition: Test inhibitory effects on cyclooxygenase (COX) or kinases via fluorometric/colorimetric assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve biological activity?
Methodological Answer:
- Substituent Variation: Modify the 4-methoxyphenyl or chlorothiophene groups to assess impact on activity (Table 1) .
- Computational Docking: Use AutoDock Vina to predict binding modes with targets like COX-2 or EGFR kinase .
Q. Table 1: SAR Trends in Analogous Compounds
| Substituent Modification | Observed Biological Activity | Reference |
|---|---|---|
| Replacement of Cl with F | Increased antimicrobial potency | |
| Methoxy → Ethoxy substitution | Reduced cytotoxicity | |
| Thiophene → Furan replacement | Loss of kinase inhibition |
Q. What strategies address discrepancies in biological activity data across studies?
Methodological Answer:
- Purity Validation: Re-analyze compounds via HPLC to rule out impurities affecting results .
- Assay Standardization: Use identical cell lines (e.g., ATCC-certified) and control compounds (e.g., doxorubicin for cytotoxicity) .
- Orthogonal Assays: Confirm enzyme inhibition via both fluorescence-based and radiometric assays .
Q. How can pharmacokinetic properties be evaluated in preclinical models?
Methodological Answer:
Q. What computational methods predict interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD): Simulate binding stability with GROMACS to assess residence time in enzyme active sites .
- Free-Energy Perturbation (FEP): Calculate relative binding affinities for derivatives with modified substituents .
Q. How can off-target effects be systematically investigated?
Methodological Answer:
- Proteome-Wide Profiling: Use affinity chromatography coupled with mass spectrometry to identify unintended protein binders .
- Transcriptomic Analysis: Perform RNA sequencing on treated cells to detect dysregulated pathways .
Q. What experimental approaches validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA): Measure thermal stabilization of target proteins upon compound binding .
- RNA Interference (RNAi): Knock down the putative target and assess loss of compound efficacy .
Q. How can enantioselective synthesis routes be designed for chiral analogs?
Methodological Answer:
- Chiral Catalysts: Employ palladium-catalyzed asymmetric cross-coupling to introduce stereocenters .
- Chiral HPLC: Separate enantiomers using columns with amylose-based stationary phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
